(2E)-1-[(6-Chloro-3-pyridinyl)methyl]-2-(nitroimino)-4,5-imidazolidinediol
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Overview
Description
(2E)-1-[(6-Chloro-3-pyridinyl)methyl]-2-(nitroimino)-4,5-imidazolidinediol is a chemical compound known for its unique structure and potential applications in various fields. This compound features a chlorinated pyridine ring, a nitroimino group, and an imidazolidinediol moiety, making it a subject of interest in both synthetic chemistry and applied sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-[(6-Chloro-3-pyridinyl)methyl]-2-(nitroimino)-4,5-imidazolidinediol typically involves multiple steps, starting from commercially available precursors. One common route includes the chlorination of a pyridine derivative, followed by the introduction of a nitroimino group through nitration and subsequent reduction. The final step involves the formation of the imidazolidinediol ring under controlled conditions, often using a cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistency and quality in large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-[(6-Chloro-3-pyridinyl)methyl]-2-(nitroimino)-4,5-imidazolidinediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the nitroimino group, leading to the formation of amines or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
(2E)-1-[(6-Chloro-3-pyridinyl)methyl]-2-(nitroimino)-4,5-imidazolidinediol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is explored for potential use in pharmaceuticals and agrochemicals.
Medicine: Research focuses on its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (2E)-1-[(6-Chloro-3-pyridinyl)methyl]-2-(nitroimino)-4,5-imidazolidinediol involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it could interfere with DNA synthesis or protein function, resulting in antimicrobial or anticancer effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
(2E)-1-[(6-Chloro-3-pyridinyl)methyl]-2-(nitroimino)-4,5-imidazolidinediol: shares structural similarities with other chlorinated pyridine derivatives and nitroimino compounds.
Nicotine Related Compound E: This compound also features a pyridine ring and exhibits biological activity, making it a point of comparison in pharmacological studies.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C9H10ClN5O4 |
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Molecular Weight |
287.66 g/mol |
IUPAC Name |
(NZ)-N-[1-[(6-chloropyridin-3-yl)methyl]-4,5-dihydroxyimidazolidin-2-ylidene]nitramide |
InChI |
InChI=1S/C9H10ClN5O4/c10-6-2-1-5(3-11-6)4-14-8(17)7(16)12-9(14)13-15(18)19/h1-3,7-8,16-17H,4H2,(H,12,13) |
InChI Key |
FBQNPJUFOLEYRF-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=NC=C1CN\2C(C(N/C2=N/[N+](=O)[O-])O)O)Cl |
Canonical SMILES |
C1=CC(=NC=C1CN2C(C(NC2=N[N+](=O)[O-])O)O)Cl |
Origin of Product |
United States |
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